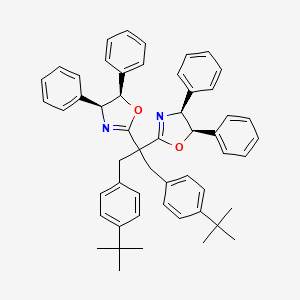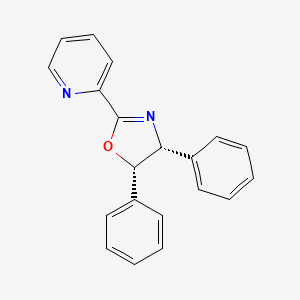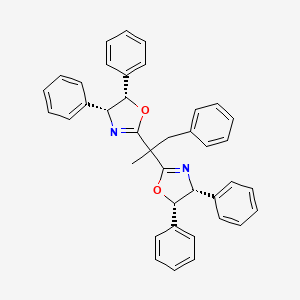![molecular formula C42H46NO2PS B6291530 [S(R)]-N-[(S)-[4-(1,1-dimethylethyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide, 95% CAS No. 2160535-59-9](/img/structure/B6291530.png)
[S(R)]-N-[(S)-[4-(1,1-dimethylethyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a sulfinamide, a diphenylphosphino group, and a xanthene group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a large number of atoms. The xanthene and diphenylphosphino groups, in particular, would contribute to the complexity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfinamide, diphenylphosphino, and xanthene groups. Each of these groups could potentially participate in different types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the sulfinamide group could potentially influence the compound’s polarity and solubility .科学的研究の応用
Catalysis and Organic Synthesis
This compound, due to its phosphine and sulfinamide functionalities, plays a crucial role in catalytic processes, including hydroformylation reactions, asymmetric catalysis, and hydrogenation processes. For instance, novel amphiphilic diphosphines based on the xanthene backbone, similar to the specified compound, have shown significant efficiency in hydroformylation reactions, achieving high linear/branched ratios and minimal isomerization to undesired products. These catalytic properties are beneficial for synthesizing complex molecules with high selectivity and yield, important for pharmaceuticals, agrochemicals, and material science (A. Buhling et al., 1997).
Ligand Design and Coordination Chemistry
In the realm of coordination chemistry, this compound serves as a versatile ligand for metal complexes, with significant implications in synthesizing novel materials and catalysts. Its phosphine moiety can coordinate to various metals, forming stable complexes that are pivotal in catalysis and materials science. Research on palladium(II) and platinum(II) complexes of related chiral tridentate ligands has uncovered their potential in asymmetric aldol reactions, highlighting the importance of such compounds in enantioselective synthesis (J. Longmire et al., 1998).
Material Science and Polymerization
The structural uniqueness of this compound, particularly its bulky and rigid framework provided by the xanthenyl backbone, makes it a candidate for developing advanced materials. For instance, its derivatives have been explored in the polymerization of allenes, showing enantiomer-selective polymerization, which is crucial for producing polymers with specific chiral properties. Such materials have applications in optoelectronics, drug delivery systems, and as components in medical devices (Haidong Zhu et al., 2019).
Luminescence and Photophysical Properties
Compounds structurally related to the specified chemical have been studied for their luminescence properties, with applications ranging from sensing to the development of luminescent materials. The incorporation of phosphine and xanthenyl groups has been shown to afford complexes with intriguing luminescent properties, applicable in designing new optical materials and sensors (G. Besenyei et al., 2013).
作用機序
将来の方向性
The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as its reactivity. It’s possible that this compound could have applications in areas such as organic synthesis or medicinal chemistry, but without specific research or patents, this is purely speculative .
特性
IUPAC Name |
N-[(S)-(4-tert-butylphenyl)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H46NO2PS/c1-40(2,3)30-27-25-29(26-28-30)37(43-47(44)41(4,5)6)33-21-15-22-34-38(33)45-39-35(42(34,7)8)23-16-24-36(39)46(31-17-11-9-12-18-31)32-19-13-10-14-20-32/h9-28,37,43H,1-8H3/t37-,47?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTIVTACNRPUBZ-WFXJVPPASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=C(C=C6)C(C)(C)C)NS(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@H](C6=CC=C(C=C6)C(C)(C)C)NS(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H46NO2PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dodecabenzylbambus[6]uril, bn-bu[6]](/img/structure/B6291447.png)
![4,6-Bis((S)-4-(t-butyl)-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B6291460.png)
![tert-Butyl N-[(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate](/img/structure/B6291466.png)
![[S(R)]-N-[(S)-[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291475.png)


![Ethyl (3R)-3-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate](/img/structure/B6291498.png)

![8-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6291507.png)
![N-[(1S)-2-(Diphenylphosphino)-1-(2-(diphenylphosphino)phenyl)ethyl]-3,5-bis(trifluoromethyl)-benzamide, 95%](/img/structure/B6291511.png)

![N-[(1S)-1-[3',5'-Bis(1,1-dimethylethyl)[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-3,5-bis(trifluoromethyl)-benzamide, 95%](/img/structure/B6291519.png)
![1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one hydrochloride](/img/structure/B6291526.png)
